molecular formula C20H22N4O3S B11426885 (2-Ethylpiperidin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone

(2-Ethylpiperidin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone

Cat. No.: B11426885
M. Wt: 398.5 g/mol
InChI Key: FFRIBMQLOMIMET-UHFFFAOYSA-N
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Description

2-ETHYL-1-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERIDINE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the nitrophenyl and piperidine moieties, contributes to its unique chemical properties and potential therapeutic benefits.

Chemical Reactions Analysis

2-ETHYL-1-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERIDINE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ETHYL-1-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

2-ETHYL-1-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERIDINE can be compared with other similar compounds, such as:

The uniqueness of 2-ETHYL-1-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERIDINE lies in its specific functional groups and their arrangement, which contribute to its distinct chemical properties and potential therapeutic benefits.

Properties

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

IUPAC Name

(2-ethylpiperidin-1-yl)-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazol-2-yl]methanone

InChI

InChI=1S/C20H22N4O3S/c1-3-15-8-4-5-10-22(15)19(25)18-13(2)23-12-17(21-20(23)28-18)14-7-6-9-16(11-14)24(26)27/h6-7,9,11-12,15H,3-5,8,10H2,1-2H3

InChI Key

FFRIBMQLOMIMET-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=O)C2=C(N3C=C(N=C3S2)C4=CC(=CC=C4)[N+](=O)[O-])C

Origin of Product

United States

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